

(Z)-4-Decene molecular structure and formula

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Compound of Interest

Compound Name: *cis-4-Decene*

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An In-depth Technical Guide to (Z)-4-Decene

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical data for (Z)-4-decene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the physicochemical properties and provides detailed experimental protocols for the synthesis of (Z)-4-decene, a compound of interest in various chemical research areas.

Molecular Structure and Formula

(Z)-4-Decene, also known as **cis-4-decene**, is an unsaturated hydrocarbon with a ten-carbon aliphatic chain. The presence of a carbon-carbon double bond at the fourth position, with the alkyl groups on the same side of the double bond, defines its Z-stereochemistry.

- Molecular Formula: C₁₀H₂₀[\[1\]](#)[\[2\]](#)
- IUPAC Name: (Z)-dec-4-ene[\[3\]](#)[\[4\]](#)
- CAS Registry Number: 19398-88-0[\[1\]](#)[\[2\]](#)
- Synonyms: **cis-4-Decene**, (Z)-4-C₁₀H₂₀[\[1\]](#)[\[2\]](#)

The molecular structure of (Z)-4-decene is depicted in the following diagram:

Caption: Molecular structure of (Z)-4-Decene.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for (Z)-4-decene.

Property	Value	Reference(s)
Molecular Weight	140.27 g/mol	[1][3]
Density	0.749 g/cm ³	[1]
Boiling Point	169 °C at 760 mmHg	[1]
Refractive Index	1.43	[1]
Flash Point	45.5 °C	[1]
Vapor Pressure	2.08 mmHg at 25°C	[1]
Kovats Retention Index (Standard non-polar)	991, 992, 993, 994, 983, 990.1	[3]

Spectroscopic Data (Predicted)

¹H NMR: The proton NMR spectrum of (Z)-4-decene is expected to show characteristic signals for the vinylic protons in the range of 5.3-5.5 ppm. These protons would appear as a multiplet due to coupling with the adjacent methylene protons. The allylic protons (on C3 and C6) would resonate in the region of 2.0-2.2 ppm. The remaining methylene and methyl protons would appear upfield, between 0.8 and 1.4 ppm.

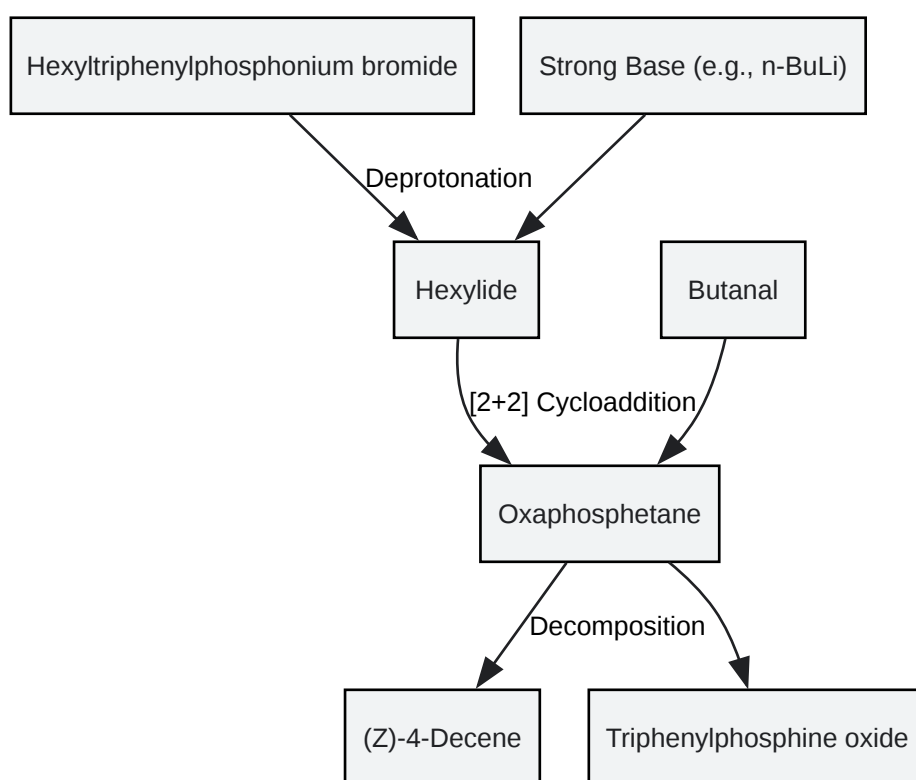
¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments. The vinylic carbons (C4 and C5) are expected to appear in the deshielded region of the spectrum, around 125-135 ppm. The allylic carbons would be found at approximately 25-35 ppm, while the other aliphatic carbons would resonate at lower chemical shifts.

Experimental Protocols

The synthesis of (Z)-4-decene can be achieved through several stereoselective methods. The two most common approaches are the Wittig reaction and the partial hydrogenation of an alkyne.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of (Z)-alkenes from aldehydes and non-stabilized ylides. The reaction of butanal with the ylide generated from hexyltriphenylphosphonium bromide yields (Z)-4-decene.



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Caption: Wittig reaction pathway for (Z)-4-Decene synthesis.

Materials:

- Hexyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- Butanal
- Anhydrous tetrahydrofuran (THF)
- Pentane

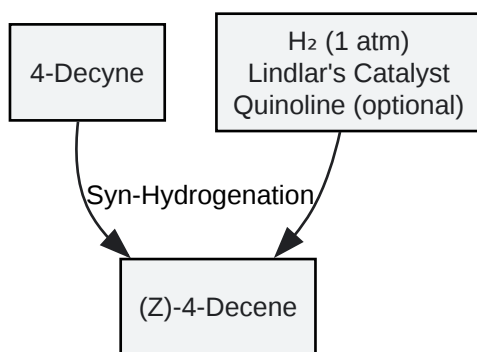
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Under an inert atmosphere (argon or nitrogen), suspend hexyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of n-BuLi in hexanes dropwise to the suspension. The formation of the ylide is indicated by a color change to deep red or orange.
- Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
- Cool the ylide solution to -78 °C using a dry ice/acetone bath.
- Add a solution of butanal in anhydrous THF dropwise to the ylide solution.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Extract the aqueous layer with pentane (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous MgSO_4 .
- Filter the solution and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using pentane as the eluent to afford pure (Z)-4-decene.

Synthesis via Partial Hydrogenation of 4-Decyne

The stereoselective semi-hydrogenation of 4-decyne using a poisoned catalyst, such as Lindlar's catalyst, yields (Z)-4-decene with high selectivity.



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